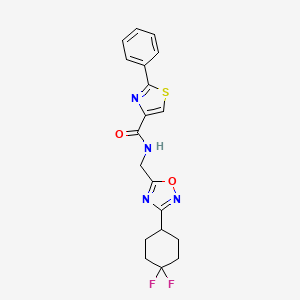
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18F2N4O2S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic compound characterized by its complex structure that includes an oxadiazole moiety and a phenylthiazole group. The unique chemical properties of this compound make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
Chemical Structure and Properties
The compound features a difluorocyclohexyl group that enhances its lipophilicity, potentially increasing its biological activity. The oxadiazole ring contributes to the compound's reactivity and interaction with biological targets. This structure can be represented as follows:
Anticancer Activity
Research has shown that compounds containing oxadiazole and thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-phenylthiazole have demonstrated notable activity against breast cancer (T47D), colorectal cancer (Caco-2), and colon cancer (HT-29) cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance cytotoxicity. For example, compounds with methoxy substitutions showed improved activity against Caco-2 cells, while fluorinated analogs exhibited IC50 values below 10 μg/mL against multiple cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3a | MCF-7 | <10 |
| 3c | Caco-2 | Varies |
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of related compounds. For example, certain derivatives demonstrated modest antibacterial activity against Enterococcus faecalis and Staphylococcus saprophyticus. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 2 μg/mL, indicating potential as antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. These interactions may modulate enzyme activities or influence signal transduction pathways critical for cell proliferation and survival. The oxadiazole and thiazole rings are known to facilitate binding to various receptors and enzymes.
Case Studies and Research Findings
- Cytotoxic Evaluation : A study evaluating various thiazole derivatives found that structural modifications significantly affected their cytotoxic profiles against cancer cell lines. Compounds with dual functionalities often exhibited enhanced activity due to synergistic effects .
- Antimicrobial Screening : In a qualitative screening study, several new compounds were tested for their ability to inhibit bacterial growth. The results indicated that while some compounds had reduced activity compared to standards, others showed promising results against specific strains .
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2S/c20-19(21)8-6-12(7-9-19)16-24-15(27-25-16)10-22-17(26)14-11-28-18(23-14)13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGIFRLYBHWZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














